Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl-

Corneal Wound Healing Lipoxygenase Inhibition Ocular Inflammation

4-Chloro-N-(2H-1,2,4-triazol-3-yl)benzenesulfenamide (CAS 85259-71-8), historically coded as BAY 08276, is a small-molecule benzenesulfenamide derivative containing a 1,2,4-triazole heterocycle. It belongs to the broader class of azolyl sulfide/sulfenamide compounds and has been primarily characterized as an inhibitor of lipoxygenase (LOX) enzymes, which catalyze the peroxidation of polyunsaturated fatty acids to leukotrienes and other inflammatory lipid mediators.

Molecular Formula C8H7ClN4S
Molecular Weight 226.69 g/mol
CAS No. 85259-71-8
Cat. No. B1197684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl-
CAS85259-71-8
SynonymsBAY 08276
BAY-08276
benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl-
Molecular FormulaC8H7ClN4S
Molecular Weight226.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SNC2=NC=NN2)Cl
InChIInChI=1S/C8H7ClN4S/c9-6-1-3-7(4-2-6)14-13-8-10-5-11-12-8/h1-5H,(H2,10,11,12,13)
InChIKeyYJJBKPSBOMZUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-Chloro-N-(2H-1,2,4-triazol-3-yl)benzenesulfenamide (BAY 08276, CAS 85259-71-8)? A Procurement-Focused Introduction


4-Chloro-N-(2H-1,2,4-triazol-3-yl)benzenesulfenamide (CAS 85259-71-8), historically coded as BAY 08276, is a small-molecule benzenesulfenamide derivative containing a 1,2,4-triazole heterocycle . It belongs to the broader class of azolyl sulfide/sulfenamide compounds and has been primarily characterized as an inhibitor of lipoxygenase (LOX) enzymes, which catalyze the peroxidation of polyunsaturated fatty acids to leukotrienes and other inflammatory lipid mediators [1]. Unlike its sulfonamide analogs (R-SO2-NH-), this compound features a sulfenamide linkage (R-S-NH-), which confers distinct electronic, steric, and metabolic reactivity profiles that are relevant to selectivity and downstream biological effects [2].

Why Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- Cannot Be Freely Substituted with Other In-Class LOX Inhibitors or Triazole Derivatives


Generic substitution within the lipoxygenase (LOX) inhibitor or triazole-containing compound classes is a high-risk procurement strategy. BAY 08276 is fundamentally a benzenesulfenamide, a structural motif chemically and metabolically distinct from the more common benzenesulfonamide-based LOX inhibitors like Rev 5901 [1]. In a rabbit model of corneal epithelial wound healing, BAY 08276 uniquely accelerated re-epithelialization by suppressing polymorphonuclear leukocyte (PMN) chemotaxis and degranulation, while the cyclooxygenase (COX) inhibitor indomethacin paradoxically increased PMN infiltration and failed to accelerate healing—demonstrating that even compounds targeting the same inflammatory cascade produce opposing in vivo outcomes [2]. Furthermore, in a parallel immunogenic keratitis model, BAY 08276 and Rev 5901, though both LOX inhibitors, were not interchangeable; their differential effects on neovascularization, edema, and leukocyte infiltration underscore that in-class substitution without matched efficacy profiling can compromise experimental reproducibility [3].

Head-to-Head and Class-Comparative Evidence for 4-Chloro-N-(2H-1,2,4-triazol-3-yl)benzenesulfenamide (BAY 08276)


Superior Corneal Re-Epithelialization Rate vs. Indomethacin in a Rabbit Abrasion Model

In a controlled in vivo experiment (New Zealand white rabbits, total corneal epithelial abrasion), topical application of BAY 08276 as a lipoxygenase inhibitor significantly accelerated re-epithelialization. In contrast, the cyclooxygenase (COX) inhibitor indomethacin had no positive effect on re-epithelialization and actually increased the number of polymorphonuclear leukocytes (PMNs) in the epithelium and stroma. This demonstrates that BAY 08276 provides a functionally distinct therapeutic outcome not achievable by a representative COX-pathway tool compound [1] [2]. The observed effect was attributed to inhibition of PMN chemotaxis and degranulation, a mechanism absent in the indomethacin group [1].

Corneal Wound Healing Lipoxygenase Inhibition Ocular Inflammation

Functional Differentiation from Another LOX Inhibitor (Rev 5901) in Immunogenic Keratitis

In a rabbit model of immunogenic keratitis (induced by intrastromal human serum albumin), both BAY 08276 and Rev 5901 were administered as 1% eye drops three times daily and compared directly. Both LOX inhibitors reduced leukocyte infiltration, neovascularization, and edema [1]. However, this co-study demonstrates that while they share a common pharmacological target, they are distinct chemical entities used concurrently to validate the role of the LOX pathway, rather than being interchangeable replicates. Their parallel administration in the same protocol establishes a baseline for LOX-pathway engagement but does not claim superior potency from one over the other; rather, it proves that both are required as structurally distinct chemical probes for rigorous experimental design [1] [2].

Immunogenic Keratitis Leukocyte Infiltration Neovascularization

Chemotype Differentiation: Benzenesulfenamide vs. Benzenesulfonamide Scaffolds for LOX Inhibition

The core structural feature of BAY 08276 is a benzenesulfenamide group (C-S-N), which is chemically distinct from the benzenesulfonamide motif (C-SO2-N) found in the vast majority of synthetic LOX inhibitors, including later generation 5-LO and 12-LO inhibitors [1] [2]. The sulfenamide sulfur is in a lower oxidation state, leading to a different geometry (bent vs. tetrahedral at sulfur), altered hydrogen-bonding capacity, and distinct metabolic lability. While no direct quantitative selectivity panel exists for BAY 08276 against modern sulfonamide LOX inhibitors, the chemotype distinction is a critical procurement factor: sulfenamides are often preferred as chemical biology probes when on-target sulfonamide activity is confounded by off-target carbonic anhydrase inhibition or COX-2 cross-reactivity [3]. This class-level differentiation informs strategic selection when building a screening library or validating target engagement.

Medicinal Chemistry Scaffold Differentiation Lipoxygenase Inhibition

Confirmed Lipoxygenase Target Engagement: Reduced PMN Chemotaxis In Vivo

BAY 08276's mechanism as a lipoxygenase inhibitor was functionally confirmed in vivo. The compound's ability to accelerate corneal healing was mechanistically linked to the inhibition of polymorphonuclear leukocyte (PMN) chemotaxis and degranulation, which are downstream cellular processes driven by leukotriene B4 (LTB4) and other LOX products [1]. This provides a well-defined pharmacodynamic (PD) biomarker endpoint. While modern IC50 values against isolated LOX isozymes (5-LOX, 12-LOX, 15-LOX) are not available in the public domain for BAY 08276, the in vivo PD effect is more translationally relevant than an isolated enzyme assay, as it confirms cellular pathway inhibition in a disease-relevant tissue context [2]. For researchers, this means the compound can be used as a validated functional probe for the LOX-leukotriene-PMN axis, a capability not guaranteed by a compound with only a low IC50 in a biochemical assay.

Mechanism of Action Polymorphonuclear Leukocytes Lipoxygenase Pathway

Optimal Application Scenarios for Procuring 4-Chloro-N-(2H-1,2,4-triazol-3-yl)benzenesulfenamide (BAY 08276)


Validating the LOX-Leukotriene-PMN Axis in Ocular Surface Inflammation Models

BAY 08276 is uniquely suited for ophthalmic research investigating the role of the lipoxygenase pathway in corneal wound healing and ocular surface inflammation. As demonstrated in rabbit corneal abrasion and immunogenic keratitis models, its ability to suppress PMN chemotaxis and accelerate re-epithelialization provides a functional readout that COX inhibitors alone do not replicate [1]. Researchers should select this compound when their experimental design requires a chemically distinct LOX inhibitor to dissect the eicosanoid pathway contributions to ocular healing, particularly when paired with COX inhibitors (e.g., indomethacin, suprofen) for pathway deconvolution [2].

Building a Chemically Diverse LOX Inhibitor Library with a Sulfenamide Probe

For medicinal chemistry or chemical biology groups constructing a screening library to profile the lipoxygenase enzyme family, BAY 08276 represents one of the few commercially or historically accessible benzenesulfenamide scaffolds. Its inclusion alongside benzenesulfonamide-based LOX inhibitors (e.g., Rev 5901, zileuton) ensures scaffold diversity, which is critical for identifying chemotype-specific interactions, avoiding false negatives due to scaffold-specific liabilities, and assessing structure-activity relationships (SAR) across the sulfenamide series [1].

Negative Control or Orthogonal Probe in COX-2-Dominant Inflammation Studies

In studies where the primary hypothesis implicates COX-2-derived prostaglandins and the goal is to rule out LOX pathway involvement, BAY 08276 serves as an orthogonal pharmacological tool. Its distinct mechanism from indomethacin/suprofen makes it a valid control to confirm that any observed anti-inflammatory effect is genuinely COX-dependent, not arising from concurrent LOX inhibition [1].

Reference Standard for Developing Next-Generation Dual COX/LOX Inhibitors

Pharmaceutical development programs targeting dual COX/LOX or 5-LOX selective inhibitors can use BAY 08276 as a historical reference compound for the sulfenamide subclass. Its in vivo efficacy profile in corneal models sets a benchmark for topical ocular bioavailability and therapeutic effect, aiding in phenotypic screening cascades where new chemical entities are benchmarked against a compound with proven functional tissue activity [1].

Quote Request

Request a Quote for Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.